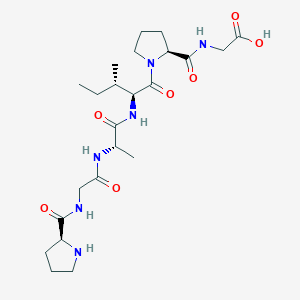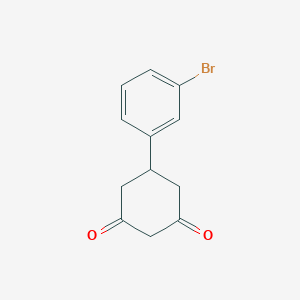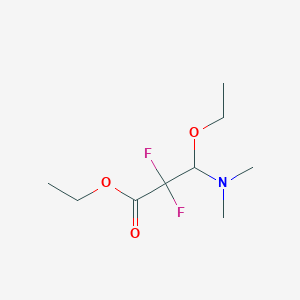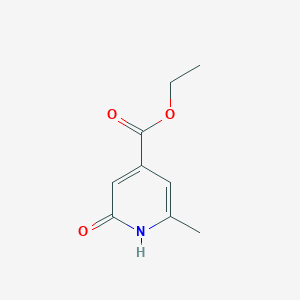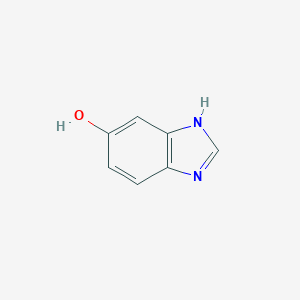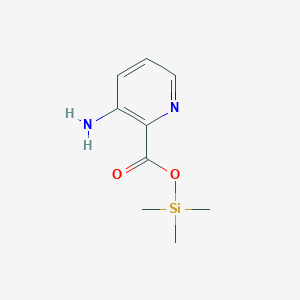
Trimethylsilyl 3-aminopyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 3-aminopyridine-2-carboxylate, also known as TMSAPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 3-aminopyridine-2-carboxylate and is widely used in the synthesis of various organic compounds. TMSAPC is a versatile reagent that has been shown to have a wide range of biological and chemical applications.
Mécanisme D'action
Trimethylsilyl 3-aminopyridine-2-carboxylate acts as a nucleophilic catalyst in many chemical reactions. It has been shown to be an effective catalyst in the synthesis of various organic compounds. Trimethylsilyl 3-aminopyridine-2-carboxylate has also been shown to have a high affinity for metal ions, which makes it useful in catalyzing metal-catalyzed reactions.
Effets Biochimiques Et Physiologiques
Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties and has been used in the treatment of various diseases. Trimethylsilyl 3-aminopyridine-2-carboxylate has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Trimethylsilyl 3-aminopyridine-2-carboxylate in lab experiments include its versatility, efficiency, and ease of synthesis. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an effective reagent for the synthesis of various organic compounds, including pharmaceuticals and natural products. The limitations of using Trimethylsilyl 3-aminopyridine-2-carboxylate in lab experiments include its toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of Trimethylsilyl 3-aminopyridine-2-carboxylate in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an effective reagent for the synthesis of various organic compounds, and its use in the synthesis of new compounds could lead to the development of new drugs and agrochemicals. Another potential application is in the development of new catalysts for metal-catalyzed reactions. Trimethylsilyl 3-aminopyridine-2-carboxylate has a high affinity for metal ions, and its use in the development of new catalysts could lead to the development of more efficient and selective metal-catalyzed reactions.
Méthodes De Synthèse
Trimethylsilyl 3-aminopyridine-2-carboxylate can be synthesized through a simple and efficient method. The synthesis involves the reaction of 3-aminopyridine-2-carboxylate with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Trimethylsilyl 3-aminopyridine-2-carboxylate as a white solid that can be easily purified through recrystallization.
Applications De Recherche Scientifique
Trimethylsilyl 3-aminopyridine-2-carboxylate has been widely used in scientific research due to its ability to act as a versatile reagent. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. Trimethylsilyl 3-aminopyridine-2-carboxylate has been shown to be an efficient reagent for the synthesis of a wide range of compounds, including pyridines, pyrimidines, and quinolines.
Propriétés
Numéro CAS |
157562-24-8 |
|---|---|
Nom du produit |
Trimethylsilyl 3-aminopyridine-2-carboxylate |
Formule moléculaire |
C9H14N2O2Si |
Poids moléculaire |
210.3 g/mol |
Nom IUPAC |
trimethylsilyl 3-aminopyridine-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2Si/c1-14(2,3)13-9(12)8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3 |
Clé InChI |
AWCZMXVBYCFWJC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)C1=C(C=CC=N1)N |
SMILES canonique |
C[Si](C)(C)OC(=O)C1=C(C=CC=N1)N |
Synonymes |
2-Pyridinecarboxylicacid,3-amino-,trimethylsilylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



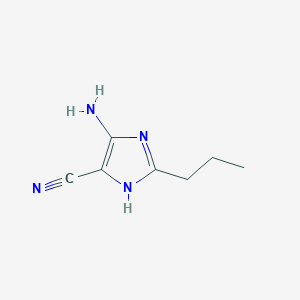
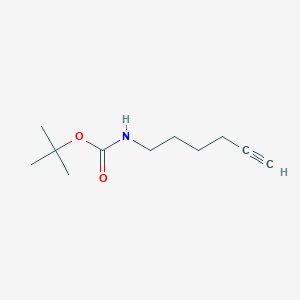
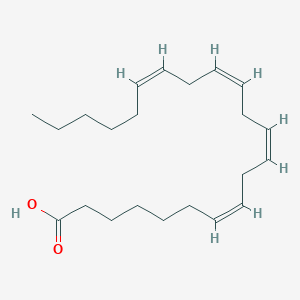
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
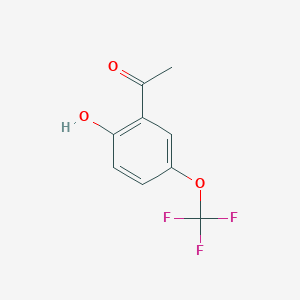
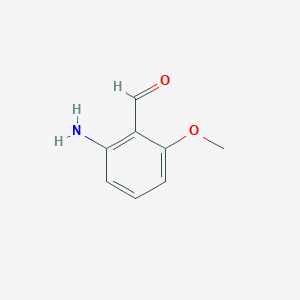
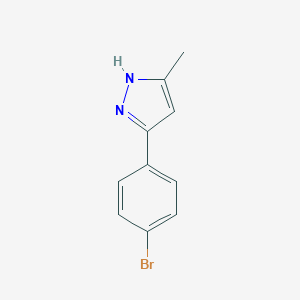
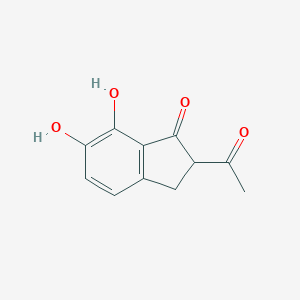
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
